1-(3,5-Difluorobenzyl)pyrrolidine
Description
1-(3,5-Difluorobenzyl)pyrrolidine is a pyrrolidine derivative featuring a benzyl group substituted with fluorine atoms at the 3- and 5-positions of the aromatic ring. This compound is part of a broader class of pyrrolidine-based molecules, which are widely studied due to their versatility in pharmaceutical and agrochemical synthesis . The 3,5-difluorobenzyl moiety enhances the compound’s electronic and steric properties, making it a valuable intermediate in drug discovery and industrial applications. Its synthesis typically involves halogenation and substitution reactions starting from precursors like 2,4-dichloronitrobenzene, as outlined in patented methodologies . The fluorine atoms contribute to improved metabolic stability and bioavailability, which are critical for bioactive molecules .
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2 |
InChI Key |
ZGCMXFLOFYIHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physico-Chemical Properties
The table below highlights key differences between 1-(3,5-Difluorobenzyl)pyrrolidine and its analogs:
Key Observations:
- Fluorine’s electronegativity enhances stability and hydrogen-bonding capacity, favoring pharmaceutical use .
- Functional Group Additions : The 5-oxo and carboxylic acid groups in 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid introduce polarity, improving water solubility but possibly reducing membrane permeability .
- Phosphoryl Derivatives : Compounds like (pyrrolidin-2-yl)phosphine oxides exhibit distinct biological activities due to the phosphoryl group’s ability to interact with enzymes or receptors, though their synthesis requires specialized reagents (e.g., chlorophosphines) .
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